

molecular structure and chemical properties of phendimetrazine tartrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *phendimetrazine*

Cat. No.: *B1196318*

[Get Quote](#)

Phendimetrazine Tartrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendimetrazine tartrate, a sympathomimetic amine belonging to the morpholine chemical class, functions as a prodrug to its active metabolite, phenmetrazine. It is utilized as a short-term adjunct in the management of exogenous obesity. This technical guide provides an in-depth overview of the molecular structure and chemical properties of **phendimetrazine** tartrate. The document details its physicochemical characteristics, stability profile, and analytical methodologies for its quantification. Furthermore, it elucidates the compound's pharmacological mechanism of action, including its interaction with neurotransmitter systems. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields.

Molecular Structure and Physicochemical Properties

Phendimetrazine tartrate is the L-(+)-tartrate salt of the dextro isomer of **phendimetrazine**.^[1] ^[2]^[3]^[4] The active moiety, **phendimetrazine**, is chemically designated as (2S, 3S)-3,4-Dimethyl-2-phenylmorpholine.^[1]^[4]

Chemical Structure:

- **Phendimetrazine** Base: $C_{12}H_{17}NO$
- Tartaric Acid: $C_4H_6O_6$
- **Phendimetrazine** Tartrate: $C_{12}H_{17}NO \cdot C_4H_6O_6$ [1]

The stereochemistry of the **phendimetrazine** molecule is defined by the (2S, 3S) configuration of the chiral centers in the morpholine ring.[1]

Physicochemical Data

The key physicochemical properties of **phendimetrazine** tartrate are summarized in the table below.

Property	Value	References
IUPAC Name	(2S,3S)-3,4-Dimethyl-2-phenylmorpholine L-(+)-tartrate (1:1)	[1]
Molecular Formula	$C_{12}H_{17}NO \cdot C_4H_6O_6$	[1]
Molecular Weight	341.36 g/mol	[1]
Appearance	White, odorless crystalline powder	[1] [3] [4]
Melting Point	182-188 °C with decomposition	
pKa	7.2	
Specific Rotation	+32° to +36° (100 mg/mL in water)	
Solubility		
Freely soluble in water		[1] [3] [4]
Sparingly soluble in warm alcohol		[1] [3] [4]
Insoluble in chloroform, acetone, ether, and benzene		[1] [3] [4]

Chemical Properties

Stability and Degradation

Phendimetrazine tartrate is a stable compound under normal storage conditions. However, as with many pharmaceutical compounds, it can be susceptible to degradation under stress conditions such as exposure to acid, base, oxidation, heat, and light. Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.

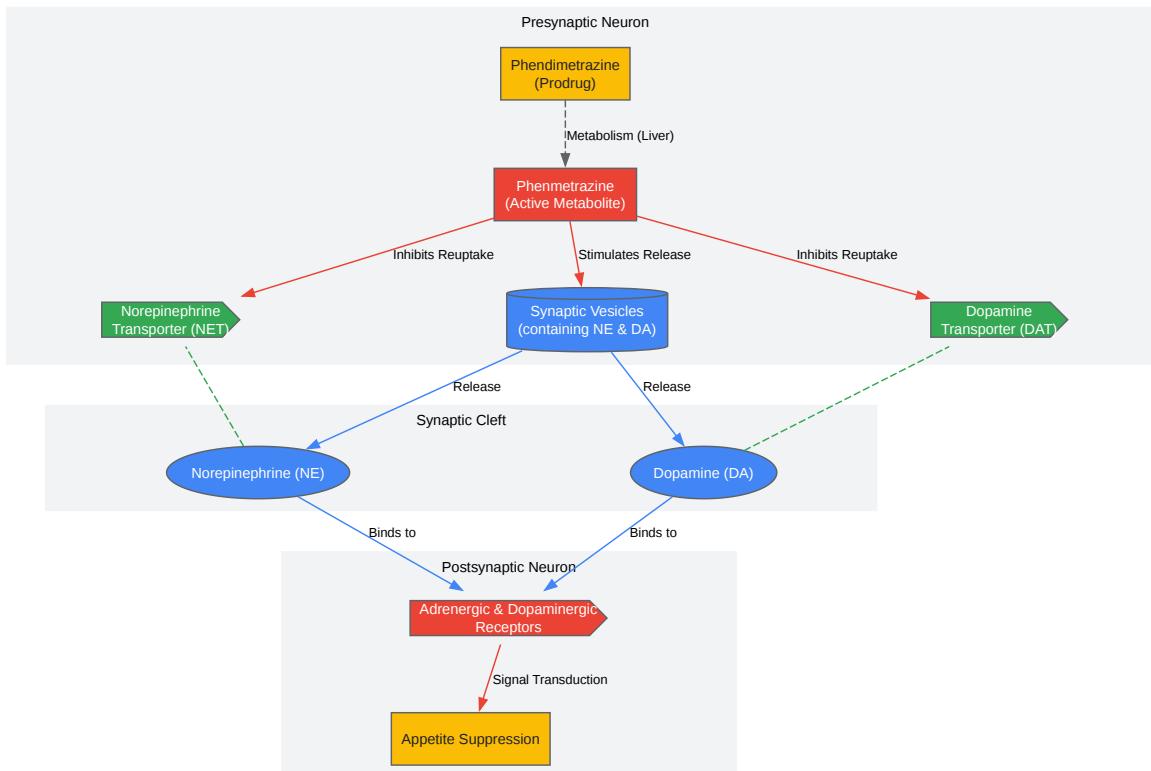
While specific forced degradation studies for **phendimetrazine** tartrate are not extensively detailed in publicly available literature, the general degradation pathways for similar amine-containing compounds may involve oxidation of the nitrogen atom and hydrolysis of the morpholine ring under extreme pH and temperature conditions. The primary metabolites identified in vivo are phenmetrazine and **phendimetrazine**-N-oxide, which indicates that N-demethylation and N-oxidation are key metabolic pathways.

Analytical Methods

The quantification of **phendimetrazine** tartrate in bulk drug and pharmaceutical formulations, as well as in biological matrices, is typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the standard for assay and impurity determination. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Gas-Liquid Chromatography (GLC): GLC has also been employed for the determination of **phendimetrazine** in biological fluids. This method often requires a derivatization step to improve the volatility and thermal stability of the analyte.


Pharmacological Properties

Mechanism of Action

Phendimetrazine tartrate is a sympathomimetic amine with pharmacological activity similar to amphetamines.^{[1][4]} It functions as a prodrug, with its primary pharmacological effects attributed to its active metabolite, phenmetrazine. The proposed mechanism of action involves the stimulation of the central nervous system (CNS), leading to a reduction in appetite.^{[1][4]}

The active metabolite, phenmetrazine, is believed to exert its anorectic effect by increasing the synaptic concentrations of norepinephrine and, to a lesser extent, dopamine in the lateral hypothalamus. This is achieved by stimulating the release of these neurotransmitters from presynaptic nerve terminals and inhibiting their reuptake. The elevated levels of norepinephrine and dopamine in the synaptic cleft enhance signaling to postsynaptic neurons, leading to a suppression of the appetite-stimulating pathways and an increase in satiety signals.

Signaling Pathway of **Phendimetrazine**'s Active Metabolite (Phenmetrazine):

[Click to download full resolution via product page](#)

Figure 1. Proposed signaling pathway of phenmetrazine, the active metabolite of **phendimetrazine**.

Pharmacokinetics

Phendimetrazine tartrate is readily absorbed following oral administration. It undergoes significant first-pass metabolism in the liver, where it is converted to its active metabolite, phenmetrazine, and also to **phendimetrazine-N-oxide**. The average elimination half-life of **phendimetrazine** is approximately 3.7 hours for both immediate-release and extended-release formulations. The primary route of excretion for the parent drug and its metabolites is via the kidneys.

Experimental Protocols

General Protocol for a Stability-Indicating HPLC Method

The following is a generalized protocol for the development and validation of a stability-indicating HPLC method for **phendimetrazine** tartrate, based on common practices in the pharmaceutical industry.

Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the quantification of **phendimetrazine** tartrate in the presence of its degradation products.

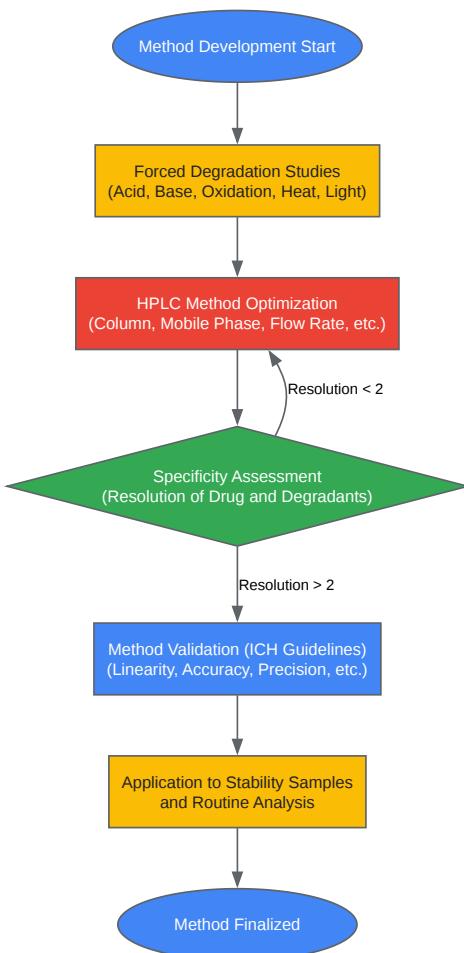
Materials and Reagents:

- **Phendimetrazine** Tartrate Reference Standard
- HPLC grade acetonitrile
- HPLC grade methanol
- Analytical grade phosphoric acid
- Analytical grade sodium hydroxide
- Analytical grade hydrochloric acid
- 30% Hydrogen peroxide
- Purified water

Chromatographic Conditions (Example):

- Column: C18, 4.6 mm x 250 mm, 5 μ m particle size
- Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient or controlled (e.g., 30 °C)

- Detection Wavelength: Determined by UV spectrophotometric scan (e.g., 254 nm)
- Injection Volume: 20 μ L


Forced Degradation Study:

- Acid Hydrolysis: Dissolve **phendimetrazine** tartrate in 0.1 M HCl and reflux for a specified period. Neutralize the solution before injection.
- Base Hydrolysis: Dissolve **phendimetrazine** tartrate in 0.1 M NaOH and reflux for a specified period. Neutralize the solution before injection.
- Oxidative Degradation: Treat a solution of **phendimetrazine** tartrate with 3-30% hydrogen peroxide at room temperature for a specified period.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80 °C) for a specified period.
- Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and/or visible light for a specified period.

Method Validation:

The developed method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Experimental Workflow for Stability-Indicating Method Development:

[Click to download full resolution via product page](#)

Figure 2. A typical experimental workflow for the development of a stability-indicating HPLC method.

Conclusion

Phendimetrazine tartrate is a well-characterized sympathomimetic amine used for the short-term treatment of obesity. Its efficacy is derived from its active metabolite, phenmetrazine, which modulates norepinephrine and dopamine levels in the central nervous system. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, chemical stability, and the pharmacological basis of its action. The information presented herein is intended to be a valuable resource for scientists and researchers in the

field of drug development and analysis. Further research into the specific degradation products and the development of validated, detailed stability-indicating methods will continue to be of importance for ensuring the quality and safety of pharmaceutical products containing **phendimetrazine** tartrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PHENDIMETRAZINE TARTRATE TABLETS, USP 35 mg, CIII Rx Only [dailymed.nlm.nih.gov]
- 2. PHENDIMETRAZINE TARTRATE TABLETS, USP 35 mg Rx Only [dailymed.nlm.nih.gov]
- 3. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DailyMed - PHENDIMETRAZINE TARTRATE tablet [dailymed.nlm.nih.gov]
- To cite this document: BenchChem. [molecular structure and chemical properties of phendimetrazine tartrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196318#molecular-structure-and-chemical-properties-of-phendimetrazine-tartrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com